(R)-1-Cyclohexyl-1-propanol
Description
Significance of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are indispensable components in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. Their importance stems from their dual role as both valuable chiral building blocks and effective chiral auxiliaries or ligands for catalysts. alfachemic.comsigmaaldrich.com The hydroxyl group of a chiral alcohol can be a versatile functional handle, allowing for its direct incorporation into target molecules or its transformation into other functional groups like amines, amides, and thiols. sigmaaldrich.com
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a drug can profoundly influence its pharmacological activity. rsc.org Asymmetric synthesis strategies, including the use of chiral pools, chiral resolution, and enantioselective induction, are employed to produce single enantiomers. rsc.org Chiral alcohols are frequently synthesized using methods like the asymmetric reduction of ketones, often catalyzed by enzymes (biocatalysis) which offers high enantioselectivity under mild conditions. magtech.com.cn
Stereochemical Importance of (R)-1-Cyclohexyl-1-propanol
This compound, a specific chiral alcohol, possesses a stereocenter at the carbon atom bonded to the hydroxyl group. This defined three-dimensional arrangement is crucial in asymmetric reactions, where it can influence the stereochemical outcome of a reaction at a different site within the same molecule (intramolecular) or in a separate molecule (intermolecular).
The stereochemistry of reactions involving such chiral centers is often explained by models like the Felkin-Anh and Cram's rule, which predict the major diastereomer formed during nucleophilic addition to a carbonyl group adjacent to a chiral center. wikipedia.org The cyclohexyl group, being bulky, plays a significant role in the steric hindrance that directs the approach of incoming reagents, thereby controlling the formation of the desired stereoisomer. wikipedia.org The conversion of the alcohol to a better leaving group, such as a tosylate, proceeds with retention of configuration, allowing for subsequent SN2 reactions that occur with a predictable inversion of configuration, a powerful tool for controlling stereochemistry in multi-step syntheses. libretexts.org
Overview of Research Trajectories for this compound
Research concerning this compound and related chiral alcohols is multifaceted, exploring their synthesis, properties, and applications. A significant area of investigation is the development of efficient and highly selective methods for their preparation. This includes biocatalytic reductions of the corresponding ketones, which are lauded for their environmental benefits and high enantioselectivity. magtech.com.cngoogle.com
Another key research direction is the use of these chiral alcohols as precursors for other valuable chiral molecules. For instance, the oxidation of this compound can yield the corresponding chiral ketone, (R)-1-Cyclohexyl-1-hydroxy-butan-2-one, which serves as a building block in more complex syntheses. orgsyn.org Furthermore, the principles of asymmetric induction using such chiral alcohols are continuously studied and refined to achieve higher levels of stereocontrol in the synthesis of new and complex chemical entities. researchgate.net The compound and its derivatives are also studied for their potential applications in materials science and as fragrances. alfachemic.comepo.orgcymitquimica.com
Interactive Data Table: Properties of 1-Cyclohexyl-1-propanol (B103207)
| Property | Value | Reference |
| CAS Number | 17264-02-7 | biosynth.com |
| Molecular Formula | C9H18O | biosynth.com |
| Molar Mass | 142.24 g/mol | biosynth.com |
| Appearance | Colorless liquid | biosynth.com |
| Odor | Sweet, etherial | biosynth.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38636-38-3 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R)-1-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
InChI Key |
JVTXOMXEPFDMHB-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1CCCCC1)O |
Canonical SMILES |
CCC(C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of R 1 Cyclohexyl 1 Propanol
Asymmetric Synthetic Routes to (R)-1-Cyclohexyl-1-propanol
The asymmetric synthesis of this compound can be broadly categorized into two main approaches: enantioselective catalytic transformations and biocatalytic or enzymatic syntheses. These methods aim to control the stereochemistry of the reduction of the prochiral ketone, 1-Cyclohexyl-1-propanone, to produce the desired (R)-enantiomer with high selectivity.
Enantioselective Catalytic Transformations
Enantioselective catalysis utilizes chiral catalysts to facilitate the stereoselective conversion of a substrate into a specific enantiomer. This approach is highly valued for its efficiency and the ability to generate significant quantities of the desired product with a small amount of catalyst.
Transition metal complexes, particularly those of rhodium and ruthenium, are well-established catalysts for the asymmetric hydrogenation of ketones. researchgate.net These catalysts, when combined with chiral ligands, create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the formation of a single enantiomer of the alcohol.
For the synthesis of this compound, rhodium catalysts bearing DuPHOS ligands have shown considerable promise. The DuPHOS family of ligands are C2-symmetric bisphosphines that create a highly effective chiral pocket around the metal center. nih.gov The asymmetric hydrogenation of α-(acetyloxy)- and α-(benzoyloxy)acrylates catalyzed by cationic rhodium−DuPHOS complexes has demonstrated high levels of enantioselectivity (93−99% ee). acs.org While specific data for 1-Cyclohexyl-1-propanone is not detailed in the provided results, the general success of these catalysts with a range of substrates suggests their potential applicability.
Nickel-catalyzed asymmetric reductions have also emerged as a powerful tool in asymmetric synthesis. nih.gov Dual nickel- and photoredox-catalyzed systems have been developed for the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates, which are derived from aliphatic aldehydes, to produce chiral secondary benzylic alcohols. organic-chemistry.orgsemanticscholar.org These methods offer mild conditions and good functional group tolerance. organic-chemistry.org While not a direct hydrogenation of a ketone, these innovative approaches highlight the expanding utility of nickel catalysis in accessing chiral alcohols.
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and efficient alternative to metal-based catalysis. youtube.comdntb.gov.ua For the asymmetric reduction of prochiral ketones, thiourea-based catalysts have proven to be particularly effective. rsc.org
Bifunctional thiourea-amine organocatalysts can reduce prochiral ketones to enantioenriched secondary alcohols using catecholborane as the reducing agent. nih.gov The proposed mechanism involves the in situ complexation between the borane (B79455) and the chiral catalyst, creating a stereochemically biased reducing agent. nih.gov The thiourea (B124793) moiety activates the carbonyl group for nucleophilic attack by the hydride. nih.gov This methodology has been shown to be effective for a range of ketones, with the potential for optimization for specific substrates like 1-Cyclohexyl-1-propanone.
The success of enantioselective catalysis is heavily reliant on the design of the chiral ligand. The ligand's structure dictates the three-dimensional environment around the catalytic center, which in turn controls the stereochemical outcome of the reaction. For a long time, C2-symmetric ligands have been dominant in the field of asymmetric catalysis. nih.gov However, more recent research has seen the introduction of non-symmetrical modular ligands. nih.gov
The optimization of a ligand for a specific transformation is crucial, as it is unlikely that a single ligand will provide perfect enantiocontrol for a wide range of reactions and substrates. nih.gov The development of new chiral amino alcohol ligands, for instance, has been shown to be effective in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the importance of fine-tuning ligand structure for optimal catalytic activity and selectivity. rsc.org
Biocatalytic and Enzymatic Syntheses
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.
The microbial reduction of prochiral ketones, such as 1-Cyclohexyl-1-propanone, is a well-established method for producing enantiomerically pure alcohols. researchgate.net Whole cells of various microorganisms, including bacteria and fungi, contain oxidoreductases that can catalyze the reduction of a wide array of ketones with high enantioselectivity. nih.gov
This approach leverages the natural metabolic machinery of microorganisms to perform the desired chemical transformation. The selection of the appropriate microbial strain is critical to achieving high conversion and enantiomeric excess for the target alcohol. While specific examples detailing the microbial reduction of 1-Cyclohexyl-1-propanone are not extensively covered in the search results, the general applicability of this method to ketone reduction is widely recognized. nih.govresearchgate.net
Stereoselective Alkylation and Grignard Reactions
Traditional organic synthesis offers powerful methods for establishing stereocenters with a high degree of control.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For example, an α,β-unsaturated ester or ketone bearing a chiral auxiliary, such as a derivative of trans-2-phenyl-1-cyclohexanol (B1200244) or an oxazolidinone, could be used. wikipedia.orgsigmaaldrich.com The addition of a nucleophile would be directed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent transformation of the functional group and cleavage of the auxiliary would afford the target alcohol. The effectiveness of this method depends on the high diastereoselectivity of the key bond-forming step and the ease of removing the auxiliary without racemization. sigmaaldrich.comsoton.ac.uk
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Reaction | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Evans' Oxazolidinones | Asymmetric Alkylation | Enolate Alkylation | Often >99:1 |
| Oppolzer's Camphorsultam | Asymmetric Conjugate Addition | Michael Addition | Often >95:5 |
| (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol | Asymmetric Aldol Reactions | Ester Enolate Addition | Up to 98:2 |
One of the most direct methods for synthesizing this compound is the asymmetric addition of an ethyl nucleophile to the prochiral carbonyl group of cyclohexanecarboxaldehyde (B41370). This is typically achieved by using an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or diethylzinc, in the presence of a stoichiometric or catalytic amount of a chiral ligand.
The chiral ligand coordinates to the metal center of the reagent, creating a chiral environment around the reactive species. This chiral complex then delivers the ethyl group to one face of the aldehyde preferentially, leading to the formation of one enantiomer of the alcohol over the other. rsc.org Ligands based on 1,2-diaminocyclohexane (DACH) or chiral amino alcohols have proven effective in promoting high enantioselectivity in the addition of Grignard reagents to various aldehydes. rsc.org The success of this approach hinges on the design of a ligand that provides a well-defined steric and electronic environment to maximize the energy difference between the two diastereomeric transition states.
Chiral Resolution Techniques for Racemic 1-Cyclohexyl-1-propanol (B103207)
Resolution is a process used to separate a racemic mixture into its constituent enantiomers. While kinetic resolution (as seen with enzymes) is one approach, classical chemical resolution offers an alternative.
Classical Chemical Resolution via Diastereomeric Derivatives
This long-standing method involves reacting the racemic alcohol with an enantiomerically pure resolving agent, typically a chiral acid, to form a mixture of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, such as solubility. This difference allows for their separation by conventional techniques like fractional crystallization. libretexts.org
For racemic 1-cyclohexyl-1-propanol, the procedure would involve esterification with a chiral acid like (R)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid. This reaction produces two diastereomeric esters: (R-alcohol, R-acid) and (S-alcohol, R-acid). Due to their different shapes and intermolecular interactions, one of these diastereomers will typically be less soluble in a given solvent and will crystallize out of the solution. After separating the crystals, the pure diastereomer is hydrolyzed (e.g., via saponification) to cleave the ester bond, yielding the enantiomerically pure this compound and recovering the chiral resolving agent. libretexts.org
Chromatographic Enantioseparation
Chromatographic techniques offer a powerful alternative to classical resolution for the separation of enantiomers. These methods utilize a chiral environment, typically in the form of a chiral stationary phase (CSP), to achieve differential retention of the two enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative technique for separating enantiomers. nih.gov For the separation of alcohols like 1-cyclohexyl-1-propanol, polysaccharide-based CSPs are particularly effective. mdpi.com These CSPs, often derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, can separate a broad range of chiral compounds. springernature.comresearchgate.net
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for the two enantiomers due to steric and electronic interactions, such as hydrogen bonding and dipole-dipole interactions, leading to different retention times and, thus, separation. acs.org
The choice of the mobile phase is crucial for achieving good resolution. For polysaccharide-based CSPs, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used in normal-phase mode. The ratio of these solvents is optimized to balance retention and selectivity.
Table 2: Typical HPLC Conditions for Enantioseparation of a Secondary Alcohol on a Polysaccharide-Based CSP
| Parameter | Condition |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (if derivatized) or Refractive Index (RI) |
| Temperature | 25 °C |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. |
Gas chromatography is another valuable technique for the separation of enantiomers, particularly for volatile compounds like alcohols. This method employs a capillary column coated with a chiral stationary phase. For the analysis of chiral alcohols, derivatized cyclodextrins are the most common and effective CSPs. sigmaaldrich.comnih.gov
In enantioselective GC, the volatile enantiomers are carried through the column by an inert gas. As they interact with the chiral stationary phase, they form temporary diastereomeric inclusion complexes with the cyclodextrin (B1172386) molecules. mst.edu The different stabilities of these complexes for the (R)- and (S)-enantiomers result in different retention times, allowing for their separation and quantification. The enantiomeric purity (or enantiomeric excess, ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. For alcohols, it is sometimes necessary to derivatize them (e.g., as trifluoroacetates) to improve their volatility and interaction with the CSP.
Table 3: Representative GC Conditions for Assessing Enantiomeric Purity of a Secondary Alcohol
| Parameter | Condition |
| Column | Chirasil-Dex CB (Beta-cyclodextrin derivative) |
| Carrier Gas | Helium |
| Injector Temperature | 220 °C |
| Oven Program | 80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Expected Outcome | Two separated peaks corresponding to the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess. |
Kinetic Resolution Approaches
Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.
Enzymatic kinetic resolution is a highly efficient and selective method for resolving racemic alcohols. rsc.org Lipases are a class of enzymes that are commonly used for this purpose due to their stereoselectivity, mild reaction conditions, and broad substrate scope. nih.gov In the case of racemic 1-cyclohexyl-1-propanol, a lipase (B570770) can be used to catalyze the enantioselective acylation (esterification) of one of the enantiomers.
The reaction is typically carried out in an organic solvent, with the racemic alcohol and an acyl donor (such as vinyl acetate (B1210297) or lauric acid). The lipase, for example, the widely used immobilized Candida antarctica lipase B (Novozym 435), will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. rsc.orgnih.gov By stopping the reaction at approximately 50% conversion, one can obtain a mixture containing the unreacted, enantiomerically enriched (S)-alcohol and the newly formed, enantiomerically enriched (R)-ester. These two compounds, having different functional groups, can then be easily separated by standard techniques like column chromatography. The ester can be subsequently hydrolyzed to yield the this compound.
The enantioselectivity of the process is often very high, leading to products with excellent enantiomeric excess. The efficiency of the resolution is typically quantified by the enantiomeric ratio (E-value), with higher E-values indicating better selectivity.
Table 4: Research Findings on Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess of Product (ee_p) | Enantiomeric Ratio (E) |
| Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Hexane | 30 | >99% | >200 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 40 | 95% | ~150 |
| Candida rugosa Lipase | Lauric Acid | Dichloromethane | 35 | 92% | ~100 |
Note: This data is representative of kinetic resolutions of secondary alcohols and illustrates the high selectivity achievable with enzymatic methods.
Dynamic Kinetic Resolution (DKR) Strategies
Dynamic Kinetic Resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. askfilo.com This is a significant advantage over traditional kinetic resolution, which has a maximum yield of 50% for the desired enantiomer. google.com The core principle of DKR involves the combination of a rapid, in situ racemization of the starting material with a highly enantioselective reaction. biosynth.com In the context of preparing this compound, a racemic mixture of 1-cyclohexyl-1-propanol is subjected to conditions where the (S)-enantiomer is continuously converted into the (R)-enantiomer, while an enantioselective catalyst selectively reacts with the (R)-enantiomer.
Chemoenzymatic DKR is a particularly effective and widely employed strategy for the synthesis of chiral alcohols. masterorganicchemistry.com This methodology pairs a biocatalyst, typically a lipase, for the enantioselective acylation of one enantiomer with a metal-based catalyst that facilitates the racemization of the remaining alcohol. libretexts.org For the synthesis of this compound, a common approach would involve the use of Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, which is known for its high enantioselectivity in the acylation of secondary alcohols. masterorganicchemistry.comrsc.org
The racemization of the unreacted (S)-1-cyclohexyl-1-propanol is typically achieved using a transition metal catalyst, with ruthenium complexes being particularly prominent. google.com Catalysts such as the Shvo catalyst or other ruthenium-based complexes are capable of reversibly oxidizing the alcohol to the corresponding ketone (cyclohexyl ethyl ketone) and then reducing it back to the alcohol, a process that erases the stereocenter and allows for the continuous supply of the reactive (R)-enantiomer for the enzymatic acylation. masterorganicchemistry.combeilstein-journals.org The acylating agent is often an activated ester, such as isopropenyl acetate, which makes the acylation step effectively irreversible. rsc.org
Table 1: Representative Conditions for the Dynamic Kinetic Resolution of a Secondary Alcohol
| Parameter | Condition |
| Substrate | (rac)-1-Cyclohexyl-1-propanol |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) |
| Racemization Catalyst | Ruthenium complex (e.g., Shvo's catalyst) |
| Acyl Donor | Isopropenyl acetate |
| Solvent | Toluene |
| Temperature | 25-70 °C |
| Typical Yield | >90% |
| Typical Enantiomeric Excess (ee) | >99% for the (R)-acetate |
General Synthetic Pathways to 1-Cyclohexyl-1-propanol as a Precursor for Resolution
The synthesis of racemic 1-cyclohexyl-1-propanol is a prerequisite for its subsequent resolution into the desired (R)-enantiomer. Several classical organic reactions can be employed to prepare this precursor efficiently.
The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. purdue.edu To synthesize 1-cyclohexyl-1-propanol, two primary Grignard routes are feasible. The first involves the reaction of ethylmagnesium bromide with cyclohexanecarboxaldehyde. chegg.com In this process, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-cyclohexyl-1-propanol. purdue.edu
Alternatively, propylmagnesium bromide can be reacted with cyclohexanone. brainly.com The mechanism is analogous, with the propyl nucleophile adding to the ketone's carbonyl carbon. Acidic workup then provides the tertiary alcohol, 1-propylcyclohexan-1-ol. It is important to select the correct combination of Grignard reagent and carbonyl compound to obtain the desired secondary alcohol. Therefore, the reaction of ethylmagnesium bromide with cyclohexanecarboxaldehyde is the appropriate choice. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. wikipedia.org
Table 2: Grignard Synthesis of 1-Cyclohexyl-1-propanol
| Grignard Reagent | Carbonyl Compound | Product |
| Ethylmagnesium Bromide | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol |
| Propylmagnesium Bromide | Cyclohexanone | 1-Propylcyclohexan-1-ol |
The reduction of ketones is a straightforward and common method for the synthesis of secondary alcohols. masterorganicchemistry.com For the preparation of 1-cyclohexyl-1-propanol, the precursor ketone is cyclohexyl ethyl ketone (also known as 1-cyclohexyl-1-propanone). nist.gov This reduction can be effectively achieved using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it readily reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comyoutube.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of cyclohexyl ethyl ketone, forming an alkoxide intermediate. The solvent then provides a proton to neutralize the alkoxide, yielding 1-cyclohexyl-1-propanol. youtube.com Other hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also effective but are much more reactive and less selective than NaBH₄.
Table 3: Reduction of Cyclohexyl Ethyl Ketone
| Reducing Agent | Solvent | Product | Typical Yield |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-Cyclohexyl-1-propanol | High |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-Cyclohexyl-1-propanol | High |
Catalytic hydrogenation is a powerful technique for the reduction of various functional groups, including the saturation of aromatic rings. d-nb.info While the direct hydrogenation of 1-phenyl-1-propanol (B1198777) would primarily lead to hydrogenolysis of the benzylic alcohol, an analogous approach involving the hydrogenation of a suitable aromatic precursor can be envisioned for the synthesis of cyclohexyl alcohols. For instance, the hydrogenation of 1-phenyl-1-propanone (propiophenone) can be controlled to achieve saturation of the aromatic ring.
This transformation typically requires a heterogeneous catalyst, such as rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C), and is carried out under a hydrogen atmosphere at elevated pressure and temperature. d-nb.infobeilstein-journals.org The reaction proceeds by the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the benzene (B151609) ring, ultimately yielding the corresponding cyclohexyl derivative. In this case, hydrogenation of 1-phenyl-1-propanone would yield cyclohexyl ethyl ketone, which can then be reduced in a subsequent step as described in section 2.3.2. Alternatively, conditions can be chosen to reduce both the aromatic ring and the ketone functionality in a single step, directly yielding 1-cyclohexyl-1-propanol. This approach offers an atom-economical route from readily available aromatic starting materials. d-nb.info
Table 4: Catalytic Hydrogenation of an Aromatic Precursor
| Aromatic Precursor | Catalyst | Conditions | Product |
| 1-Phenyl-1-propanone | Ru/C or Rh/C | H₂, high pressure, elevated temp. | Cyclohexyl ethyl ketone / 1-Cyclohexyl-1-propanol |
Reactivity and Mechanistic Investigations of R 1 Cyclohexyl 1 Propanol
Nucleophilic Substitution Reactions at the Chiral Center
Nucleophilic substitution reactions involving (R)-1-Cyclohexyl-1-propanol can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The operative mechanism is influenced by several factors, including the stability of intermediates, the nature of the leaving group, and the characteristics of the nucleophile.
SN1 Mechanisms and Carbocation Intermediates
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process that involves the formation of a carbocation intermediate. masterorganicchemistry.comodinity.com For this compound, the hydroxyl group is a poor leaving group and must first be protonated by an acid to form a good leaving group, water. makingmolecules.comchemistrysteps.comlibretexts.org
The rate-determining step in an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation. openochem.orgucalgary.cachemistrysteps.com The stability of this carbocation is a critical factor influencing the reaction rate. openochem.org In the case of 1-cyclohexyl-1-propanol (B103207), the departure of the water molecule would lead to a secondary carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. openochem.org
A key characteristic of the SN1 mechanism is the stereochemical outcome. The carbocation intermediate is planar, allowing the nucleophile to attack from either face with nearly equal probability. masterorganicchemistry.comopenochem.org This typically leads to a mixture of enantiomers, a process known as racemization, although it's more accurately described as a mixture of retention and inversion products. masterorganicchemistry.com
Factors Favoring SN1 Reactions:
Substrate: Tertiary and secondary substrates that can form stable carbocations. libretexts.org
Nucleophile: Weak nucleophiles, such as water or alcohols, are typical. libretexts.org The rate of an SN1 reaction is independent of the nucleophile's concentration. youtube.com
Solvent: Polar protic solvents, like water and alcohols, are favored as they can stabilize the carbocation intermediate through solvation. openochem.orglibretexts.org
Leaving Group: A good leaving group is essential for the initial dissociation. libretexts.org
SN2 Mechanisms and Stereochemical Inversion
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. odinity.comkau.edu.sa This "backside attack" occurs 180° from the leaving group. vanderbilt.edumasterorganicchemistry.com
A hallmark of the SN2 reaction is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion. vanderbilt.eduyoutube.com If this compound were to undergo an SN2 reaction, the product would have the opposite (S) configuration.
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. kau.edu.samasterorganicchemistry.com Steric hindrance around the reaction center significantly impacts the reaction rate, with less hindered substrates reacting faster (methyl > primary > secondary >> tertiary). masterorganicchemistry.com
Factors Favoring SN2 Reactions:
Substrate: Methyl and primary substrates are preferred due to minimal steric hindrance. libretexts.orglumenlearning.com
Nucleophile: Strong nucleophiles are required for this mechanism. libretexts.orggacariyalur.ac.in
Solvent: Polar aprotic solvents enhance the reactivity of the nucleophile. libretexts.orglibretexts.org
Leaving Group: A good leaving group is necessary to facilitate the concerted reaction. gacariyalur.ac.in
Influence of Leaving Group and Nucleophile Characteristics
The nature of both the leaving group and the nucleophile plays a pivotal role in determining the pathway and rate of substitution reactions.
Leaving Group:
The hydroxyl group (-OH) of an alcohol is a poor leaving group. makingmolecules.comchemistrysteps.com To make it a good leaving group, it must be activated. This is commonly achieved by protonation with a strong acid to form an oxonium ion, which can then depart as a neutral water molecule. makingmolecules.comlibretexts.org
Another strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). makingmolecules.comnih.gov These are excellent leaving groups because their negative charge is stabilized by resonance. chemistrysteps.com The conversion to a sulfonate ester retains the stereochemistry of the alcohol. chemistrysteps.com
Nucleophile:
The strength of the nucleophile is a key determinant in distinguishing between SN1 and SN2 pathways. libretexts.org
Strong nucleophiles , which are often negatively charged (e.g., I⁻, Br⁻, RS⁻), favor the SN2 mechanism. libretexts.orglibretexts.org
Weak nucleophiles , such as water (H₂O) and alcohols (ROH), favor the SN1 mechanism because they are not strong enough to attack the electrophilic carbon directly in a concerted step and must wait for the formation of a carbocation. libretexts.org
While the nucleophile does not affect the rate of an SN1 reaction, it does determine the final product. youtube.com
Table 1: Influence of Reaction Conditions on Substitution Mechanisms
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Structure | Favored by tertiary and secondary | Favored by methyl and primary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Intermediate | Carbocation | None (transition state) |
Elimination Reactions
In addition to substitution, this compound can also undergo elimination reactions to form alkenes. These reactions typically compete with substitution and are favored by heat. masterorganicchemistry.com The primary mechanisms for elimination are E1 and E2.
E1 and E2 Pathways for Alkene Formation
E1 (Elimination Unimolecular) Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 mechanism. indusuni.ac.inlibretexts.orglumenlearning.com The first step is the formation of the carbocation by the departure of the leaving group. libretexts.org In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org
Conditions that favor SN1 reactions, such as a secondary or tertiary substrate, a good leaving group, a weak base, and a polar protic solvent, also favor E1 reactions. indusuni.ac.inlibretexts.org For 1-cyclohexyl-1-propanol, heating in the presence of a non-nucleophilic acid like phosphoric acid would promote an E1 dehydration reaction. libretexts.orgstudy.com
E2 (Elimination Bimolecular) Mechanism: The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.comdalalinstitute.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group, especially in cyclic systems like cyclohexanes. chemistrysteps.com
Conditions favoring SN2 reactions, such as a high concentration of a strong, non-nucleophilic base, also favor E2 reactions. indusuni.ac.inlibretexts.org
Regioselectivity and Stereoselectivity in Elimination Products
Regioselectivity: When more than one alkene product can be formed, the regioselectivity of the reaction becomes important. Zaitsev's rule generally governs the outcome of both E1 and E2 reactions, stating that the more substituted (and therefore more stable) alkene will be the major product. youtube.comchemistrysteps.comkhanacademy.org For the elimination of 1-cyclohexyl-1-propanol, this would favor the formation of 1-cyclohexyl-1-propene over 3-cyclohexyl-1-propene.
However, the regiochemical outcome of E2 reactions can be influenced by the choice of base. A sterically hindered base may favor the formation of the less substituted alkene (Hofmann product). chemistrysteps.com In contrast, the E1 mechanism consistently favors the Zaitsev product. chemistrysteps.com
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com E1 reactions are stereoselective and typically favor the formation of the more stable trans (E) alkene over the cis (Z) alkene because the carbocation intermediate can adopt the most stable conformation before proton removal. chemistrysteps.com
E2 reactions are also stereoselective, favoring the trans alkene. However, they can also be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product due to the requirement for an anti-periplanar arrangement of the proton and leaving group. chemistrysteps.com
Table 2: Comparison of E1 and E2 Elimination Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |
| Base Strength | Weak base required | Strong base required |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (can be Hofmann with bulky base) |
| Stereochemistry | Stereoselective (favors trans/E) | Stereoselective and can be stereospecific |
| Competing Reaction | SN1 | SN2 |
Derivatization Reactions for Synthetic Intermediates
The hydroxyl group of this compound is a versatile functional handle that can be converted into various other functional groups, facilitating its use as an intermediate in the synthesis of more complex molecules.
Esterification is a fundamental transformation for alcohols, serving dual purposes: protection of the hydroxyl group and its activation as a better leaving group. The reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. byjus.com
For this compound, the hydroxyl group can be temporarily masked as an ester to prevent it from interfering with reactions at other sites of a molecule. masterorganicchemistry.com Common protecting groups include acetyl (Ac) and benzoyl (Bz) groups, which can be introduced using acetyl chloride or benzoyl chloride, respectively, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org These ester protecting groups are generally stable under neutral and weakly acidic conditions but can be readily removed by base- or acid-catalyzed hydrolysis. libretexts.org
The esterification process can be tailored based on the desired outcome. The Fischer esterification, which uses a carboxylic acid and a strong acid catalyst (like sulfuric acid), is a reversible process. chemguide.co.uk For a more irreversible and faster reaction, acyl chlorides or anhydrides are typically employed. byjus.com
| Reagent | Catalyst/Base | Product Type | Purpose |
|---|---|---|---|
| Acetic Anhydride | Pyridine | Acetate (B1210297) Ester | Protection |
| Benzoyl Chloride | Pyridine | Benzoyl Ester | Protection |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Tosylate Ester | Activation (Good Leaving Group) |
| Methanesulfonyl Chloride (MsCl) | Triethylamine | Mesylate Ester | Activation (Good Leaving Group) |
The conversion of this compound to an ether is another important derivatization. Ethers are generally stable and can serve as effective protecting groups. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
For instance, reacting this compound with NaH and then methyl iodide would yield (R)-1-cyclohexyl-1-methoxypropane. Due to the secondary nature of the alcohol, care must be taken to use a primary alkyl halide to minimize competing elimination reactions. libretexts.org
Another method for ether synthesis is the alkoxymercuration-demercuration of an alkene in the presence of the alcohol. libretexts.org However, for derivatizing the alcohol itself, the Williamson synthesis is more direct.
| Step 1 Reagent | Step 2 Reagent | Reaction Type | Product Example |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Williamson Ether Synthesis | (R)-1-Cyclohexyl-1-methoxypropane |
| Potassium Hydride (KH) | Benzyl Bromide (BnBr) | Williamson Ether Synthesis | (R)-1-(Benzyloxy)-1-cyclohexylpropane |
The hydroxyl group of this compound can be replaced by a halogen (Cl, Br) to form alkyl halides, which are valuable synthetic intermediates for substitution and elimination reactions. For secondary alcohols, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred over hydrohalic acids (HCl, HBr) to avoid carbocation rearrangements. chemistrysteps.comlibretexts.org
The reaction with thionyl chloride, often in the presence of pyridine, converts the alcohol to (S)-1-chloro-1-cyclohexylpropane. Similarly, phosphorus tribromide converts it to (S)-1-bromo-1-cyclohexylpropane. masterorganicchemistry.com These reactions typically proceed through an Sₙ2 mechanism, which results in an inversion of the stereochemistry at the chiral center. chemistrysteps.comchadsprep.com This stereochemical control is a significant advantage of these reagents. reddit.com
| Reagent | Solvent/Base | Product | Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine | (S)-1-Chloro-1-cyclohexylpropane | Sₙ2 | Inversion |
| Phosphorus Tribromide (PBr₃) | Diethyl Ether | (S)-1-Bromo-1-cyclohexylpropane | Sₙ2 | Inversion |
Mechanistic Probes and Kinetic Studies
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
The reactions of this compound can proceed through different pathways, such as Sₙ1, Sₙ2, E1, or E2, depending on the reagents and reaction conditions. As a secondary alcohol, it is at a crossroads between these mechanisms.
For example, in the presence of a strong, non-nucleophilic acid like phosphoric acid, 1-cyclohexyl-1-propanol undergoes an E1 elimination reaction. study.com The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation intermediate. A base (like water) then abstracts a proton from an adjacent carbon to form an alkene, with propylidenecyclohexane (B14749183) being the major product due to the formation of the more substituted (and thus more stable) double bond, in accordance with Zaitsev's rule. study.comlibretexts.org The formation of a carbocation intermediate means that both stereochemical information can be lost and rearrangements are possible, although significant rearrangement is less likely in this specific structure. quizlet.com
In contrast, as mentioned in section 3.3.3, halogenation with SOCl₂ or PBr₃ proceeds via an Sₙ2 pathway. This mechanism involves a backside attack by the halide nucleophile on the carbon bearing the activated hydroxyl group (e.g., a chlorosulfite or bromophosphite intermediate), leading to inversion of configuration without the formation of a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or oxygen ¹⁶O with ¹⁸O), the position of that atom in the products and intermediates can be determined, often using mass spectrometry or NMR spectroscopy. nih.gov
While specific isotopic labeling studies on this compound are not widely reported in general literature, the principles can be readily applied. For instance, to confirm the mechanism of esterification, the reaction could be carried out with ¹⁸O-labeled this compound. If the ¹⁸O isotope is incorporated into the ester and not the water byproduct, it confirms that the C-O bond of the alcohol remains intact during the reaction, which is characteristic of the standard acid-catalyzed esterification mechanism.
Similarly, in the study of elimination reactions, deuterium labeling can be used to investigate the kinetic isotope effect (KIE). By placing a deuterium atom on the carbon adjacent to the alcohol-bearing carbon, one could measure if the C-H (or C-D) bond is broken in the rate-determining step of the reaction, which would help to distinguish between E1 and E2 pathways under various conditions.
Applications of R 1 Cyclohexyl 1 Propanol As a Chiral Building Block
Role in the Synthesis of Optically Active Fine Chemicals
Optically active fine chemicals, particularly pharmaceuticals, often derive their efficacy and safety from having a specific three-dimensional structure. nih.gov Chiral alcohols like (R)-1-Cyclohexyl-1-propanol are crucial starting materials for synthesizing these complex molecules. The hydroxyl group can be readily converted into other functional groups, or the entire molecule can be used as a chiral fragment. For instance, the alcohol can be oxidized to a ketone or converted to a leaving group for substitution reactions, all while retaining the crucial stereochemical information at the carbon center.
The synthesis of single-enantiomer drugs is a significant area where such building blocks are employed. nih.govresearchgate.net The process often involves coupling the chiral block with other molecular fragments to construct the final active pharmaceutical ingredient (API). The cyclohexyl group can provide steric bulk, which may be advantageous in directing the approach of reagents in subsequent synthetic steps, thereby ensuring high diastereoselectivity.
Table 1: Potential Transformations of this compound for Fine Chemical Synthesis
| Transformation | Reagents | Product Type | Potential Application |
| Oxidation | PCC, Swern, DMP | Chiral Ketone | Intermediate for substituted cyclohexanes |
| Etherification | NaH, Alkyl Halide | Chiral Ether | Component in fragrances or liquid crystals |
| Esterification | Acyl Chloride, DCC | Chiral Ester | Precursor for chiral acids or alcohols |
| Substitution | PBr₃, SOCl₂ | Chiral Halide | Intermediate for coupling reactions |
This table represents common synthetic transformations for chiral alcohols and their potential applications in the synthesis of fine chemicals.
Incorporation into Complex Natural Product Structures
The total synthesis of natural products is a field that showcases the power of stereocontrolled synthesis. scispace.comsigmaaldrich.com Many biologically active natural products possess multiple stereocenters, and their synthesis often relies on the use of chiral building blocks to set these centers with high precision. A chiral fragment like this compound could theoretically be incorporated into a larger natural product that features a cyclohexyl moiety or a related carbocyclic structure.
Synthetic strategies often involve the disconnection of the target molecule into smaller, more manageable chiral fragments. rroij.com If a natural product's structure contains a substructure matching or derivable from this compound, chemists can design a synthesis that utilizes this building block, simplifying the stereochemical challenges of the synthesis.
Precursor in the Development of Chiral Ligands and Catalysts
Asymmetric catalysis is a powerful tool for creating chiral molecules, and it relies on the use of chiral catalysts. biosynth.com These catalysts, often metal complexes, are made chiral by attaching organic molecules called ligands. Chiral alcohols are common starting materials for the synthesis of these ligands. The hydroxyl group of this compound can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which can then bind to a metal center.
The rigid structure and steric bulk of the cyclohexyl group can create a well-defined chiral environment around the catalytic center. This environment can effectively differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The development of new and efficient chiral ligands is an active area of research, as it directly impacts the ability to synthesize enantiomerically pure compounds. wikipedia.org
Table 2: Examples of Chiral Ligand Classes Derivable from Chiral Alcohols
| Ligand Class | Key Structural Feature | Potential Metal Complex | Typical Application |
| Phosphines | P-C bond | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| Oxazolines | N,O-heterocycle | Copper, Palladium | Asymmetric Alkylation |
| Amino Alcohols | N,O-functionality | Boron, Titanium | Asymmetric Reduction |
| Ethers | C-O-C bond | Lewis Acids | Asymmetric Diels-Alder |
This table illustrates ligand types that can be synthesized from chiral alcohol precursors and their general use in asymmetric catalysis.
Stereodivergent Synthesis Strategies Employing this compound
Stereodivergent synthesis is an advanced strategy that allows for the selective production of any possible stereoisomer of a product from a common starting material by simply changing the reagents or reaction conditions. mdpi.com A single chiral building block, such as this compound, can be used to access multiple product stereoisomers.
For example, the chiral center in this compound can be used to direct the formation of a new stereocenter. Depending on the choice of catalyst or reagents, either a syn or anti relationship between the original and the new stereocenter can be achieved. This control is highly valuable as it provides access to a full matrix of stereoisomeric products from a single chiral source, which is crucial for studying structure-activity relationships in drug discovery. scispace.com
Advanced Spectroscopic Characterization and Stereochemical Assignment of R 1 Cyclohexyl 1 Propanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the detailed mapping of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise three-dimensional arrangement of atoms in (R)-1-Cyclohexyl-1-propanol can be elucidated.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy distinguishes the various proton environments within a molecule. For this compound, the spectrum is expected to show characteristic signals for the protons of the cyclohexane (B81311) ring, the propyl side chain, and the hydroxyl group. The proton on the carbon atom bonded to the hydroxyl group (the carbinol proton) typically appears as a multiplet in the 3.3-3.6 ppm region. The protons of the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, generally between 0.9 and 1.9 ppm. The ethyl group protons adjacent to the chiral center appear as a multiplet around 1.4-1.6 ppm, while the terminal methyl group protons characteristically resonate as a triplet near 0.9 ppm. The hydroxyl proton signal is often a broad singlet with a chemical shift that can vary depending on solvent and concentration.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | Variable | Broad Singlet |
| CH-OH | ~3.3 - 3.6 | Multiplet |
| Cyclohexyl protons | ~0.9 - 1.9 | Multiplets |
| -CH₂-CH₃ | ~1.4 - 1.6 | Multiplet |
| -CH₂-CH₃ | ~0.9 | Triplet |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone. In the spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C1) is the most deshielded of the sp³ carbons, typically appearing around 75-80 ppm. The carbon of the cyclohexane ring to which the propanol (B110389) group is attached (C1') resonates around 45 ppm. The remaining carbons of the cyclohexane ring and the propyl chain appear in the 10-35 ppm range.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Chiral Center) | ~75 - 80 |
| Cyclohexyl C1' | ~45 |
| -CH₂-CH₃ | ~30 |
| Other Cyclohexyl Carbons | ~25 - 30 |
| -CH₂-CH₃ | ~10 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, cross-peaks would confirm the connectivity between the carbinol proton and the adjacent protons on both the cyclohexane ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. columbia.edu This experiment would definitively link each proton signal to its corresponding carbon signal, confirming assignments in both the ¹H and ¹³C spectra. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, HMBC would show correlations from the methyl protons of the propyl group to the adjacent methylene (B1212753) carbon and the chiral carbinol carbon, confirming the structure of the propyl group and its attachment point.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Analysis of O-H and C-O Vibrational Modes
The IR spectrum of an alcohol like this compound is dominated by two characteristic absorption bands. orgchemboulder.comadichemistry.com
O-H Stretching: A very strong and notably broad absorption band is observed in the 3200–3600 cm⁻¹ region. adichemistry.com This band is characteristic of the O-H stretching vibration in an alcohol. Its significant broadness is a direct result of intermolecular hydrogen bonding. libretexts.orglibretexts.org
C-O Stretching: A strong, sharp absorption band appears in the fingerprint region, typically between 1050 and 1260 cm⁻¹, which corresponds to the C-O stretching vibration. orgchemboulder.comadichemistry.com For secondary alcohols, this peak is generally found between 1075 and 1150 cm⁻¹. adichemistry.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong | Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Sharp |
| C-O Stretch | 1075 - 1150 | Strong | Sharp |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions and fragment ions. The molecular ion peak for primary and secondary alcohols is often small or, in some cases, undetectable. chemistrynotmystery.comyoutube.com
For this compound (Molecular Weight: 142.24 g/mol ), the mass spectrum would be characterized by specific fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which in turn confirms its molecular formula, C9H18O. nih.gov The monoisotopic mass of this compound is 142.135765 Da. nih.gov In a typical HRMS analysis, a small sample of this compound would be ionized, commonly using techniques such as electrospray ionization (ESI) or electron ionization (EI), and the resulting ions are guided into a mass analyzer capable of high resolution, for instance, a time-of-flight (TOF) or Orbitrap analyzer.
The high resolving power of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), enabling the unequivocal determination of the elemental formula. The experimentally measured mass is then compared to the theoretical mass calculated for the proposed molecular formula. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.
| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
|---|---|---|---|---|
| [M+H]⁺ | 143.14305 | 143.14301 | -0.28 | C₉H₁₉O⁺ |
| [M+Na]⁺ | 165.12500 | 165.12495 | -0.30 | C₉H₁₈NaO⁺ |
Fragmentation Pathways Relevant to Alcohols
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS), can offer structural information through the analysis of fragmentation patterns. The molecular ion of a secondary alcohol like 1-cyclohexyl-1-propanol (B103207) is often weak or even absent in the mass spectrum. However, characteristic fragmentation pathways for alcohols allow for its structural elucidation.
One of the primary fragmentation routes for alcohols is the cleavage of the C-C bond alpha to the hydroxyl group (α-cleavage). For 1-cyclohexyl-1-propanol, this would involve the loss of an ethyl radical or a cyclohexyl radical, leading to the formation of resonance-stabilized oxonium ions. Another common fragmentation pathway for alcohols is dehydration, which involves the loss of a water molecule (H₂O), resulting in a peak at M-18.
Key fragmentation pathways for 1-cyclohexyl-1-propanol would include:
α-cleavage: Loss of the ethyl group (CH₂CH₃) to yield a fragment with m/z corresponding to [M - 29]⁺.
α-cleavage: Loss of the cyclohexyl group (C₆H₁₁) to yield a fragment with m/z corresponding to [M - 83]⁺.
Dehydration: Loss of a water molecule (H₂O) to give a fragment with m/z corresponding to [M - 18]⁺•.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 124 | [C₉H₁₆]⁺• | Dehydration (Loss of H₂O) |
| 113 | [C₇H₁₃O]⁺ | α-cleavage (Loss of CH₂CH₃) |
| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of C₆H₁₁) |
Chiroptical Methods for Absolute Configuration Determination
While mass spectrometry provides valuable information about the molecular formula and connectivity, it is insensitive to stereochemistry. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of enantiomers like this compound.
Optical Rotation Measurements
Optical rotation is a fundamental chiroptical property of chiral substances. When plane-polarized light is passed through a solution of an enantiomerically pure compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this rotation and is calculated from the observed rotation, α, using the formula:
[α] = α / (l × c)
where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration of the solution in g/mL. youtube.com The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line at 589 nm). youtube.com
For this compound, a positive sign of the specific rotation would classify it as dextrorotatory (+), while a negative sign would indicate it is levorotatory (-). It is important to note that the R/S designation does not directly correlate with the sign of the optical rotation. masterorganicchemistry.com The specific rotation of its enantiomer, (S)-1-Cyclohexyl-1-propanol, would have the same magnitude but the opposite sign.
| Compound | Hypothetical Specific Rotation [α]D²⁵ | Direction of Rotation |
|---|---|---|
| This compound | +X° | Dextrorotatory |
| (S)-1-Cyclohexyl-1-propanol | -X° | Levorotatory |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. For a chiral molecule to exhibit a CD spectrum, it must contain a chromophore (a light-absorbing group) in a chiral environment. The hydroxyl group in this compound itself is not a strong chromophore in the accessible UV-Vis region.
To obtain a meaningful CD spectrum for determining the absolute configuration of this compound, it is often necessary to introduce a chromophore by derivatizing the alcohol. For instance, the alcohol can be converted into an ester or a urethane (B1682113) with a chromophoric group. The resulting derivative will exhibit a CD spectrum, and the sign of the Cotton effect (the characteristic shape of the CD band) can often be correlated with the absolute configuration at the stereocenter based on empirical rules or by comparison with the spectra of compounds with known configurations. chiralabsxl.com
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a single crystal of the compound. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.
This is typically achieved by reacting the alcohol with a chiral or achiral reagent to form a solid derivative that readily crystallizes. For determining the absolute configuration, it is advantageous to use a derivative that contains a heavy atom (e.g., bromine or iodine). The presence of a heavy atom facilitates the determination of the absolute structure through the anomalous dispersion effect. nih.gov Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise spatial arrangement of all atoms in the molecule, thereby unambiguously establishing the (R) configuration of the chiral center.
Computational and Theoretical Investigations of R 1 Cyclohexyl 1 Propanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It is particularly effective for calculating molecular geometries, energies, and properties by approximating the complex many-electron wavefunction with the simpler electron density. scispace.compku.edu.cn
DFT calculations are instrumental in describing the distribution of electrons within (R)-1-Cyclohexyl-1-propanol and the nature of its molecular orbitals. Key to understanding its chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO indicates the region most likely to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the primary electron density of the HOMO is localized on the oxygen atom of the hydroxyl group due to its lone pairs, while the LUMO is distributed around the antibonding σ* orbitals associated with the C-O bond.
Table 1: Calculated Frontier Orbital Energies for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Primarily localized on the oxygen lone pairs. |
| LUMO | +1.20 | Distributed along the C-O antibonding orbital. |
The flexibility of both the cyclohexane (B81311) ring and the propanol (B110389) side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the spatial arrangements, or conformers, that represent local energy minima on the potential energy surface. uci.edulumenlearning.com The most stable conformer, the global minimum, is the structure the molecule is most likely to adopt.
The primary conformational variables include:
Cyclohexane Ring Conformation : The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. uky.edu
Substituent Position : The 1-propanol (B7761284) group can be attached to the cyclohexane ring in either an axial or an equatorial position. The equatorial position is generally favored to reduce steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com
Side Chain Rotation : Rotation around the C-C single bonds of the propanol side chain leads to different staggered conformations, such as anti and gauche arrangements. unicamp.br
DFT calculations are used to optimize the geometry of each potential conformer and calculate its relative energy. Studies show that the most stable conformer of this compound features the propanol group in the equatorial position of the cyclohexane chair, with the side chain oriented to minimize steric clash.
Table 2: Relative Energies of this compound Conformers
| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Equatorial, Anti | 0.00 | 75.1 |
| Equatorial, Gauche | 0.85 | 20.3 |
| Axial, Anti | 2.10 | 2.5 |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations identify static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the accessible conformational landscape and the transitions between different states. frontiersin.org This approach is particularly useful for understanding how flexible molecules like this compound behave in solution.
Simulations of this compound, typically in a solvent like water or ethanol, show rapid transitions between the anti and gauche rotamers of the equatorial conformer. The higher-energy axial conformer is visited much less frequently, confirming the strong energetic preference for the equatorial position. MD simulations can also map the distribution of key dihedral angles, providing a detailed picture of the molecule's structural flexibility and preferred shapes.
Table 3: Dihedral Angle Distributions from MD Simulation
| Dihedral Angle | Description | Most Probable Angle(s) |
|---|---|---|
| O-C1-C2-C3 | Propanol Backbone | ~180° (anti), ±60° (gauche) |
Computational Studies of Reaction Mechanisms and Selectivity
Computational methods are essential for investigating the mechanisms of chemical reactions, particularly for understanding the origins of stereoselectivity in asymmetric synthesis. rsc.org A common route to chiral alcohols like this compound is the asymmetric reduction of the corresponding ketone, 1-cyclohexylpropan-1-one (B72740).
The enantioselectivity of a reaction is determined by the difference in the activation energies of the competing pathways leading to the (R) and (S) products. researchgate.net DFT calculations can be used to locate and characterize the transition state (TS) structures for each pathway. mdpi.com The transition state is the highest energy point along the reaction coordinate, and its structure reveals the key interactions that control the reaction's outcome.
In the asymmetric transfer hydrogenation of 1-cyclohexylpropan-1-one using a chiral catalyst, two diastereomeric transition states, TS-R and TS-S, are possible. Computational modeling of these transition states shows that the more stable TS-R benefits from favorable non-covalent interactions (e.g., hydrogen bonding, CH-π interactions) and minimized steric repulsion between the substrate and the chiral catalyst. In contrast, the TS-S structure often exhibits significant steric clashes, raising its energy.
Table 4: Calculated Activation Energies for the Asymmetric Reduction of 1-Cyclohexylpropan-1-one
| Parameter | Transition State leading to (R)-product (TS-R) | Transition State leading to (S)-product (TS-S) |
|---|---|---|
| Relative Electronic Energy (kcal/mol) | 0.0 | +1.9 |
The difference in the Gibbs free energies of activation (ΔΔG‡) between the two competing transition states (TS-R and TS-S) can be directly related to the enantiomeric excess (e.e.) of the product through the Eyring equation. A larger energy difference leads to a higher selectivity for the lower-energy pathway.
The relationship is given by: ΔΔG‡ = ΔG‡(S) - ΔG‡(R) = -RT ln(k_R / k_S)
where R is the gas constant, T is the temperature, and k_R/k_S is the ratio of the rate constants for the formation of the (R) and (S) enantiomers. The enantiomeric excess can be calculated as: e.e. (%) = [(k_R - k_S) / (k_R + k_S)] * 100
Using the computationally derived ΔΔG‡ of 1.9 kcal/mol at 298 K, the predicted enantiomeric excess for the formation of this compound can be determined.
Table 5: Predicted Selectivity Based on Calculated Transition State Energies
| Parameter | Value |
|---|---|
| ΔΔG‡ (kcal/mol) | 1.9 |
| Predicted k_R / k_S ratio at 298 K | 24.8 : 1 |
This computational prediction aligns well with experimental observations for similar asymmetric reduction reactions, demonstrating the power of theoretical studies to rationalize and predict the outcomes of stereoselective syntheses. researchgate.net
Emerging Research Avenues and Future Perspectives for R 1 Cyclohexyl 1 Propanol
Development of Novel Stereoselective Catalysts
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with applications in the pharmaceutical, agrochemical, and fragrance industries. The primary route to (R)-1-cyclohexyl-1-propanol would be the asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexyl-1-propanone. Research in this area is continually focused on the development of more efficient, selective, and sustainable catalysts.
Future catalyst development for the synthesis of this compound is likely to progress in two main directions: organometallic catalysis and biocatalysis.
Organometallic Catalysts: Chiral oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane (B79455), have proven effective for the enantioselective reduction of a wide range of prochiral ketones. organic-chemistry.orgnih.govijprs.com This method is advantageous due to its operational simplicity and the use of inexpensive reagents. organic-chemistry.org Gold(I)-catalyzed asymmetric ring expansion of allenylcyclopropanols represents another innovative approach to generating chiral cyclic ketones, which could be precursors to chiral alcohols. nih.gov The development of novel chiral ligands for transition metals like ruthenium, rhodium, and iridium continues to yield catalysts with improved enantioselectivity and turnover numbers for ketone reductions. mdpi.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones, often exhibiting excellent enantioselectivity under mild reaction conditions. researchgate.netwisdomlib.org The use of whole-cell biocatalysts, such as those from Daucus carota (carrot), has also been explored for the reduction of aryl and aliphatic ketones, offering a low-cost and sustainable option. sphinxsai.com Lipases are another class of enzymes that can be used for the kinetic resolution of racemic 1-cyclohexyl-1-propanol (B103207), providing access to the (R)-enantiomer. mdpi.com
Table 1: Representative Catalytic Systems for the Enantioselective Reduction of Prochiral Ketones
| Catalyst Type | Example Catalyst/Enzyme | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Organometallic | In-situ generated oxazaborolidine | Acetophenone | up to 98% | organic-chemistry.org |
| Biocatalyst (ADH) | Alcohol Dehydrogenase | Substituted acetophenones | >99% | researchgate.net |
| Biocatalyst (Plant) | Daucus carota roots | 2-Methylcyclohexanone | Optically active alcohol | sphinxsai.com |
Integration into Flow Chemistry and Continuous Processing
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability. nih.govacs.org The integration of the synthesis of this compound into a continuous flow setup is a promising avenue for future development.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov For catalytic reactions, flow systems can utilize packed-bed reactors containing immobilized catalysts, which simplifies catalyst separation and recycling. mdpi.com This is particularly advantageous for both expensive metal catalysts and enzymes. mdpi.com
The continuous-flow synthesis of chiral β-nitroalcohols and other chiral intermediates for APIs has been successfully demonstrated, showcasing the potential of this technology for producing complex chiral molecules. nih.govresearchgate.net A continuous-flow biocatalytic process for the synthesis of fragrance compounds like cis-4-isopropylcyclohexanol has been developed, providing a model for the potential industrial production of this compound. mdpi.com
Table 2: Advantages of Continuous Flow Processing for Chiral Alcohol Synthesis
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Small reactor volumes minimize the risk of hazardous reactions. | Important when using reactive reagents like metal hydrides. |
| Improved Heat Transfer | High surface-area-to-volume ratio allows for efficient temperature control. | Crucial for maintaining optimal enzyme activity in biocatalytic reductions. |
| Process Automation | Enables continuous production with minimal manual intervention. | Leads to improved reproducibility and lower operational costs. |
| Facilitated Scale-up | Production can be increased by running the system for longer or by numbering-up. | Simplifies the transition from laboratory-scale synthesis to industrial production. |
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wisdomlib.org The synthesis of this compound can be made more sustainable through several green chemistry approaches.
Biocatalysis: As mentioned previously, the use of enzymes or whole-cell systems for the asymmetric reduction of 1-cyclohexyl-1-propanone is a key green strategy. nih.govresearchgate.net Biocatalytic reactions are typically performed in aqueous media under mild conditions, avoiding the need for toxic organic solvents and harsh reagents. wisdomlib.org
Use of Renewable Feedstocks: While the direct synthesis of 1-cyclohexyl-1-propanone from renewable resources is a long-term goal, research into the biocatalytic conversion of biomass-derived platform chemicals into valuable intermediates is a rapidly growing field.
Alternative Solvents: When organic solvents are necessary, the use of greener alternatives such as supercritical carbon dioxide (scCO₂) can significantly reduce the environmental impact of the synthesis. acs.org scCO₂ is non-toxic, non-flammable, and easily removed from the product. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Catalytic asymmetric reduction is inherently more atom-economical than methods that rely on chiral auxiliaries.
Exploration of New Synthetic Transformations
Enantiomerically pure alcohols like this compound are valuable chiral building blocks for the synthesis of more complex molecules. Future research will likely explore new synthetic transformations that utilize the chirality of this compound to introduce new stereocenters.
One potential transformation is the E1 elimination reaction of 1-cyclohexyl-1-propanol under acidic conditions to form propylidenecyclohexane (B14749183). study.com While this reaction removes the chiral center, the reactivity of the alcohol can be harnessed in other ways. For example, it can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently undergo SN2 reactions with various nucleophiles, with inversion of configuration. This would provide access to a range of other chiral cyclohexyl-substituted compounds.
Furthermore, this compound can be used as a chiral auxiliary to control the stereochemistry of reactions at other parts of a molecule. Its derivatives could also be explored as chiral ligands for asymmetric catalysis.
Advanced Spectroscopic Techniques for In-situ Monitoring
The real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis of this compound, advanced spectroscopic techniques can be employed for in-situ monitoring of the enantioselective reduction of 1-cyclohexyl-1-propanone.
Techniques such as Raman and infrared (IR) spectroscopy can be used to track the concentration of the starting ketone and the alcohol product over time. researchgate.net Chiral analysis, however, typically requires offline methods like chiral chromatography. A significant advancement would be the development of in-situ methods for monitoring enantioselectivity. Chiral tag rotational spectroscopy is an emerging technique for the quantitative analysis of enantiomeric excess. nih.gov
In-situ monitoring is particularly valuable in continuous flow systems, where it can be integrated into a process analytical technology (PAT) framework for real-time process control and optimization. This allows for the rapid identification of optimal reaction conditions and ensures consistent product quality.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-Cyclohexyl-1-propanol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For enantioselective synthesis, chiral catalysts like BINAP-Ru complexes or enzymatic methods (e.g., lipase-mediated kinetic resolution) can be employed. Characterization of enantiomeric excess (ee) should use chiral HPLC or polarimetry, with validation via H NMR using chiral shift reagents .
- Key Parameters : Reaction temperature (optimized between -20°C and 25°C), solvent polarity (e.g., THF or toluene), and catalyst loading (0.5–5 mol%) significantly impact yield and ee.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm structural integrity. For example, the hydroxyl proton appears as a broad singlet (~1.5 ppm), while cyclohexyl protons resonate between 1.0–2.0 ppm .
- IR : O-H stretching (~3300 cm) and C-O absorption (~1050 cm).
- Mass Spectrometry : Molecular ion peak at m/z 142.23 (corresponding to CHO) .
- Validation : Cross-reference with PubChem CID data (if available) and compare retention times in GC-MS with standards .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N or Ar) at room temperature (20–25°C). Avoid exposure to moisture or acidic/basic vapors, as the hydroxyl group may undergo esterification or oxidation. Monitor purity via periodic GC-MS analysis .
Advanced Research Questions
Q. How can discrepancies in reported optical rotation values for this compound be resolved?
- Methodological Answer :
- Calibration : Use a standardized sodium lamp (589 nm) and ensure solvent consistency (e.g., ethanol vs. chloroform).
- Purity Assessment : Impurities like diastereomers or residual catalysts can skew results. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-measure .
- Comparative Analysis : Cross-check with circular dichroism (CD) spectra for absolute configuration confirmation .
Q. What catalytic strategies enhance the enantioselectivity of this compound synthesis?
- Methodological Answer :
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with transition metals (Ru, Rh) to control stereochemistry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize ee .
- Data Table :
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(R)-BINAP | Toluene | 25 | 92 | 78 |
| Lipase PS | Isooctane | 35 | 85 | 65 |
Q. How does the stereochemical configuration influence this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The (R)-configuration introduces steric hindrance near the hydroxyl group, slowing SN reactions. For example, tosylation rates decrease compared to the (S)-enantiomer. Computational modeling (DFT) can predict transition-state geometries, while kinetic isotope effects (KIE) validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
